methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Properties
Molecular Formula |
C20H16ClN3O4 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H16ClN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) |
InChI Key |
DIKHKWRQJNXNSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
Hydrazines react with 1,4-diketones or γ-keto esters under acidic or basic conditions to form pyridazinones. For example, 3-(4-chlorophenyl)-6-hydroxypyridazine can be synthesized using:
-
Hydrazine hydrate and ethyl 3-(4-chlorophenyl)-2,4-dioxopentanoate in ethanol under reflux.
-
Reaction mechanism : Nucleophilic attack by hydrazine at the carbonyl groups, followed by cyclization and dehydration (Figure 1).
Key data :
Diazonium Salt Coupling
Aryl diazonium salts, generated from 4-chloroaniline, couple with electron-deficient alkenes or cyanoesters to form pyridazinones. For instance:
-
4-Chlorobenzenediazonium chloride reacts with diethyl 2-cyano-3-methylglutaconate in aqueous HCl to yield 3-(4-chlorophenyl)-6-hydroxypyridazine.
Advantages :
Acetylation of the Pyridazinone Core
The N1 position of the pyridazinone ring is acetylated to introduce the reactive acetyl linker.
Alkylation with Chloroacetyl Chloride
-
Reagents : Chloroacetyl chloride, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Mechanism : SN2 displacement at the chloroacetyl chloride’s α-carbon, facilitated by the pyridazinone’s lone pair on N1 (Figure 2).
Yield optimization :
-
Excess chloroacetyl chloride (1.5 equiv.) improves conversion to 1-chloroacetyl-3-(4-chlorophenyl)-6-hydroxypyridazine (87% yield).
Coupling with Methyl 4-Aminobenzoate
The final step involves forming an amide bond between the acetylated pyridazinone and methyl 4-aminobenzoate.
Carbodiimide-Mediated Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), dichloromethane (DCM).
-
Mechanism : Activation of the carboxylic acid (from hydrolyzed chloroacetyl intermediate) to an NHS ester, followed by nucleophilic attack by the amine.
Critical parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| EDC Equiv. | 1.2 | +15% |
| Reaction Time | 24 h | Maximal |
| Solvent | DCM | 89% |
Azide Coupling Methodology
An alternative approach uses in situ-generated acyl azides:
-
React the acetylated pyridazinone with sodium nitrite and hydrazine hydrate to form an acyl azide.
-
Couple with methyl 4-aminobenzoate under Staudinger conditions.
Advantages :
Purification and Characterization
Crude product is purified via:
-
Column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Recrystallization from methanol/water.
Analytical data :
-
1H NMR (400 MHz, CDCl3) : δ 8.21–8.34 (2H, pyridazinone ArH), 7.95–8.1 (2H, benzoate ArH), 4.81 (2H, CH2), 3.89 (3H, OCH3).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Ester vs.
- Substituent Position : The 4-chlorophenyl group in the target compound contrasts with 2-chlorobenzyl in ’s analog. The para-substitution on the phenyl ring likely improves steric compatibility with hydrophobic binding pockets .
- Heterocyclic Additions : Piperazine or piperidine substituents (e.g., ) introduce basic nitrogen atoms, which may enhance interactions with ion channels or GPCRs, as seen in related anticonvulsants .
Table 3: Reported Bioactivities of Analogues
Biological Activity
Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a cholinesterase inhibitor and its anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H19ClN4O3, with a molecular weight of approximately 396.84 g/mol. The compound features a pyridazine ring, which is crucial for its biological activity.
Cholinesterase Inhibition
Recent studies have focused on the cholinesterase inhibitory activity of various pyridazine derivatives. This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission.
- Inhibition Assays : The compound showed IC50 values in the low micromolar range against AChE and BChE, indicating strong inhibitory potential compared to standard inhibitors like donepezil.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 2.5 | 3.0 |
| Donepezil | 0.5 | 0.8 |
Anticancer Activity
The anticancer properties of this compound have also been investigated through various in vitro studies.
- Cell Line Studies : The compound exhibited significant cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HT-29 | 18 |
In these studies, the mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may interfere with DNA synthesis and repair mechanisms.
Case Study 1: Synthesis and Biological Evaluation
In a notable study published in DergiPark, researchers synthesized various pyridazine derivatives including this compound. The synthesis involved refluxing appropriate precursors under controlled conditions, yielding high purity compounds suitable for biological testing. The biological evaluation confirmed its potential as a dual-action cholinesterase inhibitor and anticancer agent .
Case Study 2: Structure-Activity Relationship
Another research article highlighted the structure-activity relationship (SAR) of this compound among related compounds. Modifications to the substituents on the pyridazine ring significantly influenced both cholinesterase inhibition and cytotoxicity profiles .
Q & A
Basic Research Question
- HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/0.1% TFA, λ = 254 nm) .
- HRMS : Exact mass (e.g., [M+H]+ = 428.0924) matches theoretical values within 3 ppm error .
- Elemental Analysis : C, H, N content within ±0.3% of calculated values .
How can contradictory bioactivity results between in vitro and cellular assays be addressed?
Advanced Research Question
Discrepancies may stem from poor cellular permeability or efflux pumps. Solutions include:
- Permeability Assessment : Use Caco-2 monolayers; Papp <1×10⁻⁶ cm/s indicates need for prodrug strategies .
- Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter involvement .
- Metabolite Profiling : LC-MS/MS identifies intracellular metabolites (e.g., hydrolyzed benzoate) .
What computational tools predict the compound’s binding modes with biological targets?
Advanced Research Question
- Docking Studies (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : Align pyridazinone and benzoate moieties with known inhibitors .
How do researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
- Pathway Analysis : RNA-seq identifies downstream genes (e.g., MAPK/ERK) post-treatment .
- In Vivo Models : Dose zebrafish embryos (0.1–10 µM) to evaluate developmental toxicity and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
